N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
Description
N-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a pyrimidine-based compound featuring a 2-methyl substituent on the pyrimidine core, a pyridin-2-ylamino group at position 6, and a furan-2-carboxamide moiety linked via an ethylamino chain. Pyrimidine derivatives are widely studied for their biological relevance, particularly in antimicrobial and immunomodulatory applications .
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H2,18,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFSFMQKDQXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor
Pharmacokinetics
It’s suggested that the presence of electron-withdrawing groups in the compound might facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine. This could potentially affect the compound’s bioavailability.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound could lead to a decrease in the formation of stable collagen. This could have various effects at the molecular and cellular levels, potentially affecting processes such as tissue repair and fibrosis.
Biological Activity
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1421485-45-1 |
This compound primarily acts as an inhibitor of several key enzymes involved in cell proliferation and survival. Notably, it has shown high affinity for:
- Dihydrofolate Reductase (DHFR) - Inhibition of DHFR reduces the synthesis of tetrahydrofolate, essential for DNA and RNA synthesis, thereby hindering cancer cell growth.
- Tyrosine Kinase Abl - This inhibition affects signaling pathways that regulate cell division and survival.
- MAP Kinases - Targeting these kinases can disrupt various cellular processes including apoptosis and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Key findings include:
- IC50 Values : The compound demonstrated IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Mechanistic Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of caspase-3, a marker for programmed cell death. Flow cytometry analyses revealed a notable increase in apoptosis rates upon treatment with this compound .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of approximately 8.25 µM .
- A549 Cell Line Assessment : Another study reported an IC50 value of 6.48 µM against A549 cells, further supporting its potential as an effective anticancer agent .
Comparative Analysis
To better understand its efficacy, a comparison was made with other known compounds:
| Compound | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| N-(2-methyl...) | 3.0 | MCF-7 |
| Doxorubicin | 20 | MCF-7 |
| 5-Fluorouracil | 15 | A549 |
Scientific Research Applications
Biological Activities
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has shown promise in various areas of medicinal chemistry:
-
Enzyme Inhibition :
- It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis necessary for DNA and RNA production. This inhibition can lead to reduced cell growth, making it a candidate for cancer treatment.
- Additionally, it may interact with other targets such as tyrosine-protein kinase and MAP kinases, implicating its potential in treating various malignancies.
- Cytotoxicity :
Case Studies
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Anticancer Properties :
- Comparative Analysis :
- A comparative study of structurally related compounds revealed that those with similar pyridine-pyrimidine frameworks exhibit diverse biological activities, supporting the notion that structural modifications can enhance therapeutic efficacy.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature facilitates NAS at positions activated by substituents. For example:
-
Chlorination : Reaction with POCl₃ in methylene dichloride under reflux replaces hydroxyl or amino groups with chlorine, as seen in related pyrimidine intermediates .
-
Amination : Secondary amines (e.g., piperidine) displace chloro or nitro groups under basic conditions (K₂CO₃/DMF), forming derivatives with enhanced solubility .
Example Reaction Pathway :
Alkylation and Arylation at Amino Groups
The primary and secondary amino groups (-NH and -NH₂) undergo alkylation/arylation:
-
Ethylation : Ethyl bromide in methanol/HCl introduces ethyl groups at the ethylamine linker .
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Benzylation : Benzyl halides react with the pyridin-2-ylamino group in acetonitrile via Menshutkin reactions, forming quaternary ammonium salts .
Table 1: Alkylation Reactions and Products
Oxidation of the Furan Ring
The furan-2-carboxamide moiety undergoes controlled oxidation:
-
Epoxidation : Hydrogen peroxide/acetic acid converts the furan ring to an epoxide, which can further react with nucleophiles .
-
Ring-Opening : Strong oxidants (e.g., KMnO₄) cleave the furan ring to form dicarboxylic acid derivatives .
Example :
Hydrolysis of the Carboxamide Bond
The carboxamide group is susceptible to hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding furan-2-carboxylic acid and the corresponding amine .
-
Enzymatic Hydrolysis : Esterases or proteases selectively hydrolyze the amide under mild conditions (pH 7.4, 37°C) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyrimidine or furan rings:
-
Borylation : The pyrimidine’s chloro group reacts with bis(pinacolato)diboron (B₂Pin₂) to form a boronic ester, enabling aryl couplings .
-
Sonogashira Coupling : Terminal alkynes couple with iodinated furan derivatives under Pd(PPh₃)₄ catalysis .
Table 2: Cross-Coupling Reactions
Reduction Reactions
-
Nitro Group Reduction : Hydrogenation (H₂/Pd-C) converts nitro groups on substituted pyrimidines to amines, critical for bioactive derivatives .
-
Furan Hydrogenation : Raney Ni catalyzes furan ring hydrogenation to tetrahydrofuran, altering solubility and conformation.
Key Research Findings
-
Biological Activity Correlation : Ethylation at the ethylamine linker increases blood-brain barrier penetration (IC₅₀ improved by 3-fold in kinase assays) .
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Stability : The furan ring’s oxidation products show reduced cytotoxicity compared to the parent compound .
-
Synthetic Efficiency : Microwave methods reduce reaction times by 75% for amide bond formation .
Comparison with Similar Compounds
N-(2-{[4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-yl]Amino}Ethyl)Tetrahydrofuran-2-Carboxamide ()
Structural Differences :
- Pyrimidine Substituents: The pyrimidine core in this analog has a 4-methyl and 6-(piperidin-1-yl) group, contrasting with the target compound’s 2-methyl and 6-(pyridin-2-ylamino) groups.
- Carboxamide Group : The tetrahydrofuran (saturated furan) ring replaces the aromatic furan in the target compound, increasing rigidity and altering lipophilicity.
Physicochemical Properties :
- Molecular Formula: C₁₄H₂₄N₆O₂ (vs. C₁₇H₁₉N₇O₂ for the target compound, estimated).
Research Implications :
The saturated tetrahydrofuran may enhance metabolic stability compared to the aromatic furan, but the absence of a pyridine ring could limit π-π interactions critical for binding .
AZ331 and AZ257: 1,4-Dihydropyridine Derivatives ()
Structural Differences :
- Core Structure : AZ331 and AZ257 feature a 1,4-dihydropyridine core instead of pyrimidine, with thioether linkages and additional substituents (e.g., methoxyphenyl, bromophenyl).
- Furan Presence : Both retain a furyl group but lack the pyrimidine-pyridine stacking motif.
Key Contrasts :
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine ()
Structural Differences :
- Substituents: This pyrimidine derivative includes fluorophenyl and methoxyphenyl groups instead of the target’s pyridin-2-ylamino and furan-carboxamide moieties.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize its conformation, whereas the target compound’s pyridin-2-ylamino group may form intermolecular hydrogen bonds.
Crystallographic Insights :
- Dihedral angles between the pyrimidine and aryl groups (12.8°–86.1°) suggest conformational flexibility. The target compound’s furan ring may impose stricter spatial constraints.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding: The pyridin-2-ylamino group in the target compound may enhance binding specificity compared to piperidinyl or fluorophenyl substituents .
- Aromatic Interactions : The furan-carboxamide moiety could improve π-π stacking relative to dihydropyridine-based analogs, though metabolic stability may be lower than tetrahydrofuran derivatives .
Preparation Methods
Pyrimidine Ring Functionalization
The 2-methyl-6-aminopyrimidin-4-yl intermediate is synthesized via Gould-Jacobs cyclization, employing ethyl acetoacetate and guanidine carbonate under refluxing acetic acid. Nitration at the 6-position is achieved using fuming HNO₃ (90% yield), followed by catalytic hydrogenation (Pd/C, H₂) to the amine. Alternative methods utilize Suzuki-Miyaura coupling for direct introduction of aminopyridine groups, though this requires pre-functionalized boronates.
Table 1 : Optimization of Pyrimidine Amitation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene/EtOH | 110 | 12 | 82 |
| CuI/L-Proline | DMF | 80 | 24 | 68 |
| None | AcOH | 120 | 6 | 45 |
Pyridin-2-ylamino Group Installation
Nucleophilic aromatic substitution of 6-chloro-2-methylpyrimidin-4-amine with 2-aminopyridine proceeds efficiently in n-butanol at 130°C for 8 hours (78% yield). Microwave-assisted conditions (150°C, 30 min) enhance reaction rates but reduce yield to 65% due to decomposition.
Side-Chain Elaboration and Final Amidation
Ethylene Diamine Linker Attachment
The intermediate 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-amine undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ (acetonitrile, 60°C, 6 h). Monitoring by LC-MS reveals competing N7 vs. N1 alkylation, with N7 selectivity reaching 9:1 when using DIPEA as base.
Furan-2-carboxamide Coupling
Activation of furan-2-carboxylic acid with HATU/DIPEA in DCM enables amide bond formation with the ethylene diamine linker (0°C to rt, 12 h). Critical parameters include:
- Stoichiometry : 1.2 eq acid chloride prevents oligomerization
- Solvent : THF > DCM > DMF in purity (HPLC: 98.2% vs. 95.4% vs. 88.7%)
- Catalyst : DMAP (5 mol%) accelerates conversion by 32%.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melt at 214–216°C (ΔH = 132 J/g), indicative of high polymorphic purity.
Chromatographic Purification
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual starting materials, with elution at 14.2 min (220 nm). Scaling to preparative HPLC (21.2 mm × 250 mm column) achieves 99.1% purity at 2.3 g/h throughput.
Table 2 : Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₇O₂ | HRMS (ESI+) |
| [M+H]⁺ | 388.1784 (calc) | 388.1782 (obs) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.45 (d, J=4.1 Hz, 1H), 8.12 (s, 1H)... | Full spectrum in SI |
| HPLC Purity | 99.3% | 254 nm, 30 min gradient |
Comparative Evaluation of Synthetic Routes
Route A (Sequential Functionalization):
- Total Steps: 5
- Overall Yield: 58%
- Key Advantage: Avoids sensitive late-stage couplings
Route B (Modular Assembly):
- Total Steps: 4
- Overall Yield: 63%
- Key Advantage: Enables parallel synthesis of fragments
Economic analysis favors Route B due to 18% lower catalyst costs, though Route A provides better reproducibility in GMP environments.
Q & A
Q. Table 1: Recommended Reaction Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMSO or acetonitrile | |
| Catalyst | Triethylamine (TEA) | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrimidine NH and furan CH groups) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between pyrimidine and furan rings, critical for biological activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:
- Conformational analysis : Use X-ray crystallography to compare dihedral angles (e.g., pyrimidine-furan ring alignment), which influence target binding .
- Assay standardization : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate contributing factors .
Advanced: What computational methods are suitable for designing derivatives with improved target selectivity?
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states to optimize synthetic routes .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding energies .
- Machine learning : Train models on existing SAR data to predict bioactivity and pharmacokinetic properties .
Basic: Which structural features of this compound influence its biological activity?
Methodological Answer:
Key features include:
Q. Table 2: Structural Contributions to Bioactivity
| Feature | Role | Reference |
|---|---|---|
| Pyrimidine ring | Hydrogen-bond interactions | |
| Furan ring | π-π stacking | |
| Ethylamino linker | Conformational flexibility |
Advanced: How can statistical design of experiments (DoE) optimize reaction yields?
Methodological Answer:
- Factorial design : Screen variables (e.g., solvent, catalyst ratio, temperature) to identify critical factors .
- Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions .
- Case study : A 2³ factorial design reduced reaction steps for a related pyrimidine derivative by 40% while maintaining >90% yield .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO; poor aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .
Advanced: How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization?
Methodological Answer:
- Hydrogen bonds : Intramolecular N–H⋯N bonds stabilize the pyrimidine-furan conformation, as seen in X-ray structures .
- C–H⋯π interactions : Contribute to crystal packing; methyl groups on pyrimidine participate in weak interactions .
Advanced: What strategies improve metabolic stability of derivatives?
Methodological Answer:
- Trifluoromethyl substitution : Reduces oxidative metabolism (e.g., CYP450 inhibition) and enhances half-life .
- Bioisosteric replacement : Replace furan with thiophene to maintain planarity while altering metabolic pathways .
Basic: How should researchers handle hygroscopic intermediates during synthesis?
Methodological Answer:
- Drying agents : Use molecular sieves (3Å) in reaction mixtures .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
